5-(tert-Butyl)indolin-2-one
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Overview
Description
5-(tert-Butyl)indolin-2-one is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like this compound of great interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)indolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl-substituted anilines with suitable reagents to form the indolin-2-one core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to indoline-2,3-diones using oxidizing agents.
Reduction: Reduction of the carbonyl group to form corresponding alcohols.
Substitution: Electrophilic substitution reactions at the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Indoline-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted indolin-2-one derivatives.
Scientific Research Applications
5-(tert-Butyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)indolin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness: 5-(tert-Butyl)indolin-2-one is unique due to its tert-butyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
5-tert-butyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-4-5-10-8(6-9)7-11(14)13-10/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
DXSZJYJVUGKCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)C2 |
Origin of Product |
United States |
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